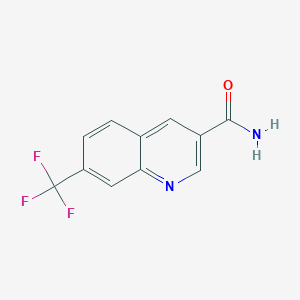

7-(Trifluoromethyl)quinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3N2O |

|---|---|

Molecular Weight |

240.18 g/mol |

IUPAC Name |

7-(trifluoromethyl)quinoline-3-carboxamide |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-6-3-7(10(15)17)5-16-9(6)4-8/h1-5H,(H2,15,17) |

InChI Key |

YKHCONKRRQXNEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 7-(Trifluoromethyl)quinoline-3-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)quinoline-3-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of significant interest in modern drug discovery. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth, field-proven insights into the causality behind experimental choices for determining critical parameters such as solubility, lipophilicity (logP), acidity (pKa), and chemical stability. The guide is structured to provide researchers, scientists, and drug development professionals with not only the theoretical underpinnings but also detailed, self-validating experimental protocols. By synthesizing data from structurally related analogs and established methodologies, this document serves as an authoritative resource for anticipating the behavior of this molecule in biological systems and for designing robust development and screening campaigns. All quantitative data is summarized for clarity, and key workflows are visualized using process diagrams to enhance understanding.

Introduction: Strategic Importance in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with a wide array of biological targets, from kinases to G-protein coupled receptors.[1][3] The specific derivatization of this core is what fine-tunes its pharmacological profile.

The subject of this guide, this compound, incorporates two key functional groups that are of strategic importance in modern drug design:

-

The 7-(Trifluoromethyl) Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance critical drug-like properties.[4] It is a strong electron-withdrawing group that can significantly alter the pKa of nearby basic centers, influencing ionization state at physiological pH. Furthermore, the -CF3 group often increases metabolic stability by blocking sites susceptible to oxidative metabolism and enhances membrane permeability and bioavailability by increasing lipophilicity.[4]

-

The 3-Carboxamide Group: The carboxamide moiety (-CONH2) is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions within the binding pockets of target proteins, contributing to potency and selectivity.[5] Quinoline-3-carboxamide derivatives have been explored as potent inhibitors of various enzymes, including kinases like Ataxia Telangiectasia Mutated (ATM) kinase, which are critical in DNA damage response pathways often exploited by cancer cells.[3][6]

Given this structural context, this compound represents a promising scaffold for developing novel therapeutics, particularly in oncology.[1][4] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a critical prerequisite for successful drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME).[7]

Molecular and Physicochemical Profile

Direct experimental data for this compound is not extensively available in public literature. However, by leveraging computational models and data from structurally similar analogs, we can establish a highly informative, predictive profile. The following table summarizes key computed and estimated physicochemical parameters that are essential for guiding experimental design.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₇F₃N₂O | Defines the elemental composition and exact mass. |

| Molecular Weight | 240.19 g/mol | Influences diffusion rates and compliance with "Rule of 5" guidelines.[8] |

| XLogP3 (Lipophilicity) | ~2.5 - 3.5 | A key predictor of membrane permeability, solubility, and potential for off-target toxicity. A value in this range is often optimal for oral bioavailability.[7][8] |

| Topological Polar Surface Area (TPSA) | ~69 Ų | Estimates the surface area occupied by polar atoms; crucial for predicting cell permeability. Values under 140 Ų are generally associated with good membrane transport. |

| Hydrogen Bond Donors | 1 (from amide N-H) | Governs specific interactions with biological targets and contributes to solubility in protic solvents. |

| Hydrogen Bond Acceptors | 3 (from C=O, quinoline N) | Critical for target binding and solubility. |

| Aqueous Solubility | Low to Moderate | Expected to be poorly soluble in neutral aqueous media but may improve with pH adjustment. Solubility directly impacts formulation and bioavailability.[9][10] |

| pKa (Quinoline Nitrogen) | ~2.0 - 3.5 | The electron-withdrawing -CF3 group significantly reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9). This determines the extent of protonation at physiological pH.[11][12] |

| Chemical Stability | Moderate to High | The aromatic quinoline core is generally stable, but the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions. Stability testing is crucial for determining shelf life and storage conditions.[13][] |

Note: Values for XLogP3, TPSA, and pKa are estimations based on computational models and data from analogs like 7-(Trifluoromethyl)quinoline and various quinoline-carboxamides. Experimental verification is required.

Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, my imperative is to ground predictive data in robust, reproducible experimental workflows. The protocols described below are designed to be self-validating systems, providing the accuracy and confidence needed for critical project decisions.

Aqueous Solubility Determination

Causality: Solubility is a master variable in drug discovery. A compound that cannot be adequately dissolved in an aqueous environment will likely have poor absorption and bioavailability, and it can cause significant challenges in developing both in vitro assays and final formulations.[10] Kinetic solubility is often assessed early as a high-throughput measure of how readily a compound dissolves from a DMSO stock into aqueous buffer, mimicking typical screening conditions.[9]

Experimental Protocol: Kinetic Solubility via UV-Vis Spectroscopy

This protocol is adapted from high-throughput screening methods to provide a rapid and reliable assessment of kinetic solubility.[9]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

-

Transfer to Assay Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a 96-well, UV-transparent microplate containing a larger volume (e.g., 198 µL) of the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This maintains a consistent final DMSO concentration (e.g., 1%).

-

Incubation and Precipitation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle agitation. This allows the compound to either remain in solution or precipitate out.

-

Spectroscopic Measurement: Measure the absorbance of each well using a microplate reader at the compound's maximum absorbance wavelength (λmax). If λmax is unknown, it must first be determined by scanning a dilute solution of the compound.

-

Data Analysis: Plot the measured absorbance against the nominal concentration of the compound. The point at which the curve deviates from linearity and plateaus indicates the kinetic solubility limit. Below this concentration, the compound is soluble; above it, precipitation has occurred.[9]

Trustworthiness Check: Visually inspect the wells with the highest concentrations under a microscope to confirm the presence of precipitate, validating the spectroscopic data.

Caption: Gold-standard shake-flask method for logP.

Acidity (pKa) Determination

Causality: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. [15]For this compound, the quinoline nitrogen is the primary basic center. Its pKa dictates the compound's charge state at physiological pH (~7.4), which profoundly impacts solubility, receptor binding, and membrane transport. The electron-withdrawing -CF3 group is expected to lower this pKa significantly compared to unsubstituted quinoline. [12] Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa by monitoring pH changes during the addition of a titrant. [15][16]

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent mixture, typically containing water and a co-solvent like methanol or DMSO to ensure solubility. A known concentration of an inert salt (e.g., KCl) is added to maintain constant ionic strength.

-

Initial Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., HCl) to ensure the quinoline nitrogen is fully protonated.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., NaOH) using an automated titrator or a micro-burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize each time.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). [15]More accurately, the pKa can be determined by calculating the first derivative of the curve (dpH/dV); the peak of the derivative plot corresponds to the equivalence point.

Trustworthiness Check: The system must be calibrated with at least two standard pH buffers before starting. The concentration of the standardized acid and base titrants must be accurately known.

Workflow Diagram: pKa Determination via Potentiometric Titration

Caption: Workflow for potentiometric pKa determination.

Chemical Stability Assessment

Causality: Chemical stability is a non-negotiable parameter that determines a drug's shelf life, storage conditions, and potential for generating degradation products that could be inactive or toxic. [13][17]Forced degradation studies are accelerated experiments designed to identify likely degradation pathways and develop stability-indicating analytical methods. [] Experimental Protocol: Forced Degradation Study

This protocol subjects the compound to harsh conditions to predict its long-term stability. [][17]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Stress: Add H₂O₂ to a final concentration of 3%.

-

Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Incubate the stressed samples for a defined period, taking aliquots at various time points (e.g., 0, 2, 8, 24 hours). A control sample protected from stress is analyzed at the same time points.

-

Analysis: Neutralize the acid/base samples before analysis. Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase method with a gradient elution and a photodiode array detector).

-

Data Interpretation:

-

Quantify the remaining percentage of the parent compound at each time point relative to the control.

-

Monitor for the appearance of new peaks, which represent degradation products.

-

The goal is to find conditions that cause partial (5-20%) degradation, which is ideal for method validation.

-

Trustworthiness Check: The HPLC method must be validated to ensure it can separate the parent compound from all potential degradation products. A peak purity analysis using the PDA detector should be performed.

Workflow Diagram: Forced Degradation Study

Caption: Overview of a forced degradation stability study.

Potential Biological Significance and Therapeutic Context

While specific biological data for this compound is limited, the scaffold is strongly associated with kinase inhibition. [3][6]Kinases are a class of enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. [1] Quinoline-3-carboxamides have been specifically identified as inhibitors of the ATM kinase. [3][6]ATM is a critical sensor of DNA double-strand breaks, initiating a signaling cascade to arrest the cell cycle and recruit DNA repair machinery. Cancer cells often rely on these pathways for survival after treatment with DNA-damaging chemotherapy or radiation. [6]Inhibiting ATM can therefore sensitize cancer cells to these standard therapies.

Conceptual Signaling Pathway: ATM Inhibition

Caption: ATM pathway and potential point of inhibition.

Conclusion

This compound is a compound scaffold with high potential in drug discovery, strategically combining the privileged quinoline core with a stability-enhancing trifluoromethyl group and a target-interacting carboxamide. While direct experimental data is sparse, this guide has established a robust predictive profile and provided the detailed, validated experimental frameworks necessary for its empirical characterization. The protocols for determining solubility, logP, pKa, and stability are presented not merely as instructions, but as self-validating systems designed to generate the high-quality data required for confident decision-making in a research and development setting. By understanding and applying these principles, researchers can effectively unlock the therapeutic potential of this promising molecular architecture.

References

-

BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. 18

-

Moravek. (2024, October 4). The Role of Stability Testing in Pharmaceutical Research. 13

-

Boston Analytical. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. 19

-

BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.

-

Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. 17

-

BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. 20

-

Microtrac. Chemical vs. Physical Stability of Formulations. 21

-

Hannedouche, J., et al. (2011, August 30). Innate C-H trifluoromethylation of heterocycles. ResearchGate. 22

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 459614, 7-(Trifluoromethyl)quinoline. 23

-

Janez, K., & Stare, J. Simple Method for the Estimation of pKa of Amines. 24

-

BenchChem. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. 1

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. 11

-

National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 33746962, 7-(Trifluoromethyl)quinoline-4-carboxylic acid. 25

-

Eugene-Osoikhia, T. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. 16

-

Smolecule. (2026). Biological Activity of Related Quinoline-Carboxamide Compounds. 26

-

Poirier, M., et al. Experimental ∆logP effects for matched molecular pairs. ResearchGate. 27

-

MedChemSoft. (2022, May 31). Compound solubility measurements for early drug discovery. 10

-

Slawinski, W. A., & Struck-Lewicka, W. (2015). Development of Methods for the Determination of pKa Values. PMC. 15

-

International Journal of Chemical Studies. (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. 4

-

Chemsrc. (2025, September 8). CAS#:574-92-5 | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. 28

-

ResearchGate. Quinolinone-3-carboxamide derivatives with potent biological activity. 29

-

ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. 5

-

PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. 3

-

El-Azab, A. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68459, 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. 30

-

The University of Texas at Austin. An improved method for predicting logP. 8

-

ResearchGate. (2025, August 6). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. 6

-

ACD/Labs. LogP—Making Sense of the Value. 7

-

Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 31

-

ACS Publications. (2020, December 24). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. 32

-

SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. 33

-

ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values.... 34

-

PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. 2

-

MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. 35

-

PubChemLite. 2-oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid. 36

-

Sigma-Aldrich. 7-(Trifluoromethyl)quinoline-5-carboxylic acid. 37

-

PubMed. (2021, October 18). Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor.... 38

-

Santa Cruz Biotechnology. 7-(Trifluoromethyl)quinoline (CAS 325-14-4). 39

-

ResearchGate. (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. 12

-

PhytoBank. (2015, April 25). Showing SMR000094397 (PHY0178032). 40

-

Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. 41

-

Molbase. 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID | CAS 574-92-5. 42

-

Sigma-Aldrich. 3-(trifluoromethyl)quinoline-7-carboxylic acid | 1951439-59-0. 43

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. benchchem.com [benchchem.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. researchgate.net [researchgate.net]

- 13. moravek.com [moravek.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. contractpharma.com [contractpharma.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 22. researchgate.net [researchgate.net]

- 23. 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. hrcak.srce.hr [hrcak.srce.hr]

- 25. 7-(Trifluoromethyl)quinoline-4-carboxylic acid | C11H6F3NO2 | CID 33746962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. pdf.smolecule.com [pdf.smolecule.com]

- 27. researchgate.net [researchgate.net]

- 28. CAS#:574-92-5 | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | Chemsrc [chemsrc.com]

- 29. researchgate.net [researchgate.net]

- 30. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. beilstein-archives.org [beilstein-archives.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. scitechnol.com [scitechnol.com]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]

- 36. PubChemLite - 2-oxo-7-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]

- 37. 7-(Trifluoromethyl)quinoline-5-carboxylic acid [sigmaaldrich.com]

- 38. Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. 7-(Trifluoromethyl)quinoline | CAS 325-14-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 40. PhytoBank: Showing SMR000094397 (PHY0178032) [phytobank.ca]

- 41. beilstein-journals.org [beilstein-journals.org]

- 42. 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID | CAS 574-92-5 [matrix-fine-chemicals.com]

- 43. 3-(trifluoromethyl)quinoline-7-carboxylic acid | 1951439-59-0 [sigmaaldrich.com]

Technical Master Guide: 7-(Trifluoromethyl)quinoline-3-carboxamide Derivatives

Topic: Literature Review & Technical Guide: 7-(Trifluoromethyl)quinoline-3-carboxamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scaffold Analysis

The This compound scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its rigid bicyclic core and specific electronic properties. Unlike the more common quinolone antibiotics (which typically feature a 4-oxo group and N-1 alkylation), this specific derivative class is primarily investigated for P2X7 receptor antagonism and Dihydroorotate Dehydrogenase (DHODH) inhibition .

The 7-trifluoromethyl (-CF₃) moiety is critical; it enhances lipophilicity (increasing membrane permeability) and provides metabolic stability by blocking oxidative metabolism at the 7-position. The 3-carboxamide functionality serves as a key hydrogen-bonding motif, often mimicking the amide/urea linkages found in established inhibitors like Leflunomide (active metabolite Teriflunomide) or Brequinar .

Core Pharmacophore Features

| Region | Chemical Feature | Biological Function |

| Pos 7 | Trifluoromethyl (-CF₃) | Increases logP; blocks metabolic oxidation; enhances hydrophobic pocket filling (e.g., in DHODH). |

| Pos 3 | Carboxamide (-CONH-R) | H-bond donor/acceptor; critical for orienting the molecule in the receptor active site (e.g., P2X7 allosteric site). |

| Ring | Quinoline (Benzo[b]pyridine) | Rigid scaffold; π-π stacking interactions with aromatic residues (e.g., Phenylalanine/Tyrosine) in target proteins. |

Chemical Synthesis Protocols

The most robust and scalable method for synthesizing the this compound core is the Gould-Jacobs Reaction , followed by amide coupling. This pathway is preferred over the Vilsmeier-Haack approach due to higher yields and cleaner workup for electron-deficient anilines.

Protocol A: Scaffold Construction (Gould-Jacobs)

Objective: Synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

-

Condensation:

-

Reagents: 3-(Trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Conditions: Heat neat or in ethanol at 125°C for 1–2 hours.

-

Mechanism: Addition-elimination reaction yielding the diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.

-

Checkpoint: Monitor TLC for disappearance of aniline.

-

-

Thermal Cyclization:

-

Reagents: Diphenyl ether (Dowtherm A) or mineral oil.

-

Conditions: High temperature reflux (250°C) for 30–60 minutes.

-

Critical Step: The high temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

Workup: Cool to room temperature; add hexane to precipitate the product. Filter and wash with hexane to remove high-boiling solvent.

-

-

Hydrolysis:

-

Reagents: 10% NaOH (aq), followed by HCl acidification.

-

Conditions: Reflux for 2 hours.

-

Result: Formation of the free carboxylic acid at position 3.

-

Protocol B: Amide Functionalization

Objective: Conversion of the acid to the N-substituted carboxamide.

-

Activation:

-

Suspend the carboxylic acid (from Step 3) in dry Toluene or DCM.

-

Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

-

Reflux for 2 hours until the solution clears (formation of acid chloride).

-

Alternative: Use HATU/DIPEA for sensitive amine partners.

-

-

Coupling:

-

Evaporate excess SOCl₂. Dissolve residue in dry DCM.

-

Add the target amine (e.g., benzylamine, aniline derivative) (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

-

Stir at room temperature for 4–12 hours.

-

-

Purification:

-

Wash with 1N HCl, then NaHCO₃. Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).

-

Visualization: Synthetic Workflow

Caption: Step-wise synthesis via Gould-Jacobs cyclization and acid chloride activation.

Biological Applications & Mechanisms[1][2][3][4]

A. P2X7 Receptor Antagonism (Pain & Inflammation)

The P2X7 receptor is an ATP-gated ion channel involved in the release of pro-inflammatory cytokines (IL-1β).[1] 7-(Trifluoromethyl)quinoline-3-carboxamides have emerged as potent antagonists.

-

Mechanism: Allosteric inhibition of the P2X7 receptor, preventing the ATP-induced opening of the cation channel and the subsequent formation of the cytolytic pore.

-

Key Data: Derivatives with the 7-CF₃ group often show IC₅₀ values in the low micromolar to nanomolar range (e.g., 0.45 µM for specific analogs). The electron-withdrawing nature of the CF₃ group is hypothesized to strengthen interactions within the hydrophobic allosteric pocket of the receptor.

-

Therapeutic Utility: Neuropathic pain, rheumatoid arthritis, and neuroinflammation.

B. DHODH Inhibition (Oncology & AML)

Mimicking the biphenyl structure of Brequinar, these derivatives inhibit Dihydroorotate Dehydrogenase (DHODH).

-

Mechanism: DHODH is a mitochondrial enzyme essential for de novo pyrimidine synthesis.[2][3][4][5] Inhibition leads to the depletion of Uridine Monophosphate (UMP), causing cell cycle arrest in the S-phase.

-

Differentiation Therapy: In Acute Myeloid Leukemia (AML), pyrimidine starvation forces undifferentiated myeloid blasts to differentiate into mature granulocytes, effectively stopping tumor progression.

-

Synergy: Often combined with Dipyridamole (which blocks the pyrimidine salvage pathway) to induce metabolic lethality.

Visualization: DHODH Inhibition Pathway

Caption: Mechanism of action for DHODH inhibition leading to tumor cell arrest.

Experimental Validation Protocols

Protocol 1: DHODH Enzymatic Assay (In Vitro)

To validate the potency of synthesized derivatives.

-

Preparation: Use recombinant human DHODH (truncated form).

-

Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, 100 µM CoQ10 (co-substrate), and varying concentrations of the test compound.

-

Initiation: Add Dihydroorotate (substrate, 200 µM) and DCIP (2,6-dichloroindophenol, 60 µM) as the electron acceptor.

-

Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over 10–20 minutes.

-

Analysis: Calculate IC₅₀ by non-linear regression (GraphPad Prism).

Protocol 2: P2X7 Calcium Mobilization Assay

To assess antagonist activity in cell lines (e.g., HEK293 expressing hP2X7).

-

Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.

-

Pre-incubation: Treat cells with the 7-CF₃-quinoline derivative for 15 minutes.

-

Stimulation: Add BzATP (specific P2X7 agonist) to induce calcium influx.

-

Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or microplate reader.

-

Result: A reduction in fluorescence peak compared to control indicates antagonism.

References

-

Synthesis of Quinoline-3-Carboxamides (Gould-Jacobs): BenchChem Technical Guide. "An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives."

-

P2X7 Receptor Antagonism: Journal of Medicinal Chemistry. "Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function."

-

DHODH Inhibition in Cancer: Bioorganic & Medicinal Chemistry.[3] "Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors." (Note: Discusses the quinoline scaffold relevance).

-

General Quinoline Biological Activity: Mini-Reviews in Medicinal Chemistry. "Biological Activities of Quinoline Derivatives."[6][7][8][9][10]

-

Synthetic Cannabinoid Structural Analogs: Frontiers in Pharmacology. "Identification of a novel P2X7 antagonist using structure-based virtual screening."

Sources

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody‒drug conjugates with DHODH inhibitor as novel payload class for cancer and SARS-CoV-2 infection therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US12162877B2 - Human dihydroorotate dehydrogenase (hDHODH) inhibitors and their use in targeting oncological diseases sensitive to pyrimidine starvation - Google Patents [patents.google.com]

- 6. pdf.smolecule.com [pdf.smolecule.com]

- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Fluorine Frontier: Evolution and Discovery of Fluorinated Quinoline-3-Carboxamide Scaffolds

[1]

Executive Summary

The quinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, historically significant for its pleiotropic immunomodulatory and anti-angiogenic properties.[1] While early progenitors like Linomide (Roquinimex) demonstrated clinical potential in autoimmunity and oncology, they were hampered by dose-limiting toxicities, specifically pro-inflammatory side effects.

The breakthrough in this class was driven by strategic fluorination .[1] The introduction of fluorine—most notably the trifluoromethyl (-CF₃) group in Tasquinimod —revolutionized the scaffold's pharmacokinetics and toxicology profile.[1] This guide analyzes the transition from toxic precursors to optimized fluorinated agents, detailing the synthetic pathways, structure-activity relationships (SAR), and the molecular mechanisms (S100A9 and HDAC4 inhibition) that define this class.

Historical Evolution: The "Linomide" Pivot

The discovery of fluorinated quinoline-3-carboxamides is a classic case of scaffold morphing to eliminate toxicity while retaining efficacy.[1]

The Progenitor: Linomide (Roquinimex)

-

Discovery: Originally synthesized in the 1980s.[1]

-

Activity: Showed efficacy in Multiple Sclerosis (MS) and autoimmune conditions.[1][2]

-

Failure: Withdrawn from Phase III trials due to severe cardiopulmonary toxicity (serositis, myocardial infarction).[1]

-

Mechanism of Toxicity: Linomide possessed a "pro-inflammatory" spike, likely due to rapid metabolic N-demethylation and off-target engagement.[1]

The Fluorine Solution: Tasquinimod

To salvage the scaffold, researchers at Active Biotech utilized bioisosteric replacement. The critical innovation was the addition of a 4-trifluoromethyl group to the anilide phenyl ring.[1]

-

Chemical Logic: The bulky, electron-withdrawing -CF₃ group at the para-position of the anilide ring serves two functions:

-

Metabolic Blocking: It sterically and electronically protects the molecule, altering the metabolic soft spots that led to toxic metabolites in Linomide.

-

Lipophilicity Modulation: It enhances membrane permeability and alters binding kinetics to the target protein S100A9.[1]

-

Evolutionary Tree (DOT Diagram)

The following diagram traces the structural evolution from the toxic parent to the optimized fluorinated and chlorinated progeny.

Figure 1: Structural evolution of quinoline-3-carboxamides. Red indicates the toxic progenitor; Green indicates the optimized fluorinated derivative.

Chemical Synthesis & Protocols

The synthesis of fluorinated quinoline-3-carboxamides typically follows the Isatoic Anhydride route or the Aniline-Malonate condensation.[1] Below is a validated protocol for synthesizing a Tasquinimod-like scaffold (4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide core).

Representative Synthetic Protocol

Objective: Synthesis of N-(4-(trifluoromethyl)phenyl)-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide.

Phase 1: Precursor Preparation (Isatoic Anhydride Route)

-

Starting Material: N-Methylisatoic anhydride.[1]

-

Reagent: 4-(Trifluoromethyl)aniline (The fluorinated component).[1]

-

Solvent: 1,4-Dioxane or Toluene.[1]

Phase 2: Step-by-Step Methodology

-

Step 1: Carboxamide Formation [1]

-

Dissolve N-methylisatoic anhydride (1.0 eq) in anhydrous 1,4-dioxane.

-

Add 4-(trifluoromethyl)aniline (1.1 eq) dropwise.[1]

-

Catalyst: Add a catalytic amount of TEA (Triethylamine) if reaction kinetics are slow.[1]

-

Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. CO₂ evolution indicates reaction progress.[1]

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

-

Step 2: Cyclization & Rearrangement

-

Note: The direct reaction of isatoic anhydride with aniline often yields the anthranilamide intermediate. Cyclization to the quinoline core usually requires a malonate source if building from scratch, but for carboxamide insertion into an existing quinoline core:

-

Alternative Efficient Route (The "Active Biotech" Method):

-

Phase 3: Purification

-

Cool the reaction mixture to room temperature.

-

Precipitation: Acidify with 1M HCl to precipitate the product (the 4-hydroxy group is acidic).

-

Filtration: Filter the solid and wash with cold ethanol.

-

Recrystallization: Recrystallize from Ethanol/DMF to obtain high-purity crystals (>98%).

Synthesis Workflow Diagram

Figure 2: General synthetic pathway for fluorinated quinoline-3-carboxamides.

Molecular Mechanisms & Pharmacology

The fluorinated scaffold (Tasquinimod) operates via a distinct dual mechanism compared to its non-fluorinated predecessors.[1]

Primary Target: S100A9

S100A9 is a calcium-binding protein that heterodimerizes with S100A8.[1] It acts as a DAMP (Damage-Associated Molecular Pattern), activating TLR4 and RAGE receptors to drive inflammation.[1]

-

Action: Tasquinimod binds to S100A9 in a Zn²⁺-dependent manner.[1]

-

Effect: It inhibits the interaction of S100A9 with TLR4/RAGE, thereby blocking the NF-κB inflammatory cascade.

-

Fluorine Role: The -CF₃ group alters the binding pocket fit, enhancing specificity and reducing the "off-target" activation seen with Linomide.

Secondary Target: HDAC4 (Epigenetic Regulation)

Tasquinimod functions as an allosteric inhibitor of Histone Deacetylase 4 (HDAC4) .[1]

-

Mechanism: It binds to the regulatory zinc domain of HDAC4, locking it in a conformation that prevents it from shuttling into the nucleus or interacting with transcription factors like HIF-1α.

-

Outcome: Reduced angiogenesis (via HIF-1α suppression) and inhibition of tumor growth.[1]

Mechanistic Pathway Diagram

Figure 3: Dual mechanism of action: S100A9 blockade and HDAC4 inhibition.[1]

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the key SAR findings that justify the fluorination of the scaffold.

| Compound | C-3 Substituent | N-1 Substituent | Anilide Substituent (R) | Primary Outcome | Toxicity Profile |

| Linomide | Carboxamide | Methyl | Phenyl (No subst.)[1] | Immunomodulation | High (Pro-inflammatory) |

| Tasquinimod | Carboxamide | Methyl | 4-CF₃-Phenyl | Anti-angiogenic / S100A9 | Low (Metabolically Stable) |

| Paquinimod | Carboxamide | Ethyl | Phenyl | S100A9 Specific | Low |

| Laquinimod | Carboxamide | Ethyl | 5-Cl-Phenyl | Neuroprotection (MS) | Moderate |

Key Insight: The 4-CF₃ group in Tasquinimod is the critical determinant for its anti-angiogenic potency, which is 30-60 times higher than that of Linomide.

References

-

Björk, P., et al. "Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides."[1] PLOS Biology, 2009. [1]

-

Isaacs, J. T., et al. "Tasquinimod Is an Allosteric Inhibitor of HDAC4 that Targets the Regulatory Zinc Binding Domain." Cancer Research, 2013. [1]

-

Yadav, A., et al. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer."[5] ACS Omega, 2025.[1] [1]

-

Active Biotech. "Tasquinimod: Mechanism of Action and Clinical Development." Active Biotech Reports, 2011.

-

Williamson, M. J., et al. "Tasquinimod targets the tumor microenvironment to block angiogenesis and metastasis." Clinical Cancer Research, 2011.

Sources

- 1. Paquinimod | C21H22N2O3 | CID 54684617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tasquinimod | C20H17F3N2O4 | CID 54682876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The 7-(Trifluoromethyl)quinoline-3-carboxamide Scaffold: A Guide for Modern Drug Discovery

Introduction: The Strategic Importance of the Quinoline Core and its Fluorinated Derivatives

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1][2][3][4][5][6] Its derivatives have given rise to a multitude of clinically significant drugs with applications ranging from antimalarial and anticancer to antibacterial and anti-inflammatory agents.[1][3][4][7][8] The versatility of the quinoline ring system allows for extensive functionalization, enabling the precise tuning of its pharmacological and pharmacokinetic properties.[2][5]

This guide focuses on a particularly compelling building block: 7-(Trifluoromethyl)quinoline-3-carboxamide . This pharmacophore combines three key structural features, each contributing to its potential as a powerful tool in drug discovery:

-

The Quinoline Core: Provides a rigid, aromatic framework that can be strategically decorated with various substituents to interact with biological targets.

-

The 7-Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[9] This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[9] It can also influence the pKa of nearby functionalities and engage in unique interactions with protein targets.

-

The 3-Carboxamide Moiety: The carboxamide linkage at the 3-position is a critical functional group for establishing key hydrogen bonding interactions with amino acid residues in protein active sites. This feature is often pivotal for potent and selective target engagement.[10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of the this compound scaffold. We will delve into its synthesis, explore its potential applications with a focus on kinase inhibition, and provide detailed protocols for its evaluation.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives typically begins with the construction of the core quinoline ring, followed by the formation of the amide bond. A common and effective strategy is the Gould-Jacobs reaction, followed by standard amidation chemistry.

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol outlines the synthesis of a key intermediate for the this compound scaffold.

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl 2-(ethoxymethylene)malonate

-

High-boiling point solvent (e.g., Dowtherm A)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Aniline Addition: In a round-bottom flask, combine 1 equivalent of 3-(trifluoromethyl)aniline with 1.1 equivalents of diethyl 2-(ethoxymethylene)malonate in ethanol.

-

Initial Reaction: Stir the mixture at room temperature for 1 hour. An intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate, will be formed.

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Cyclization: Add the resulting intermediate to a boiling high-boiling point solvent such as Dowtherm A and reflux for 1-2 hours to induce cyclization.

-

Precipitation and Collection: Upon cooling, the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate. Collect the solid by filtration and wash with a suitable solvent like hexane.

Protocol 2: Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid

Materials:

-

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

-

10% aqueous sodium hydroxide

-

Concentrated hydrochloric acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Hydrolysis: Suspend the crude ester from the previous step in 10% aqueous sodium hydroxide and reflux until a clear solution is obtained (typically 1-2 hours).

-

Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid by filtration, wash with cold water, and dry to yield 7-(trifluoromethyl)quinoline-3-carboxylic acid.

Protocol 3: Amide Coupling to form this compound

Materials:

-

7-(Trifluoromethyl)quinoline-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

-

Desired amine

-

Anhydrous solvent (e.g., THF, DMF)

-

Triethylamine (if using the acid chloride method)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure (Acid Chloride Method):

-

Acid Chloride Formation: Gently reflux the carboxylic acid in an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent like THF. In a separate flask, dissolve the desired amine and triethylamine in THF. Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by chromatography or recrystallization.

Application as a Pharmacophore for Kinase Inhibitors

The structural motifs within the this compound core strongly suggest its potential as a potent inhibitor of protein kinases, which are crucial targets in oncology.[11] The 3-carboxamide can act as a hinge-binder, a common feature of many kinase inhibitors, while the quinoline scaffold can be further functionalized to achieve selectivity and potency.

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Based on the activity of structurally related compounds, derivatives of this compound are hypothesized to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[11]

Caption: A typical experimental workflow for the development of this compound derivatives as anticancer agents.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is emerging, general principles for quinoline-based inhibitors can be applied:

| Position | Substituent | Potential Impact on Activity |

| 7 | -CF₃ | Enhances metabolic stability and cell permeability. [9][11] |

| 3 | -CONH-R | Crucial for hinge-binding in kinases; the 'R' group can be modified to explore different pockets and improve selectivity. [10] |

| 4 | Various | Can be substituted to enhance potency and modulate solubility. [2][7] |

| 2 | Various | Can be modified to improve pharmacokinetic properties and target engagement. [7] |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability, coupled with the favorable properties imparted by the trifluoromethyl group and the target-engaging potential of the carboxamide moiety, makes it an attractive pharmacophore for modern drug discovery campaigns. Future work should focus on the synthesis of diverse libraries based on this core, followed by rigorous biological evaluation to elucidate specific structure-activity relationships and identify lead compounds with potent and selective activity against key cancer targets.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances. Available at: [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 5). Frontiers in Chemistry. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. Available at: [Link]

-

The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry. Available at: [Link]

-

Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. (2017, January 17). ResearchGate. Available at: [Link]

-

In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. (2022, May 1). Current Cancer Therapy Reviews. Available at: [Link]

-

Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. (2004, May 15). Nuclear Medicine and Biology. Available at: [Link]

-

Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998, November 19). Journal of Medicinal Chemistry. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). ChemBioChem. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 12). Journal of Medicinal Chemistry. Available at: [Link]

-

Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

-

In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026, January 21). Arabian Journal of Chemistry. Available at: [Link]

-

Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences. Available at: [Link]

-

Development of 2-(5,6,7-Trifluoro-1 H-Indol-3-yl)-quinoline-5-carboxamide as a Potent, Selective, and Orally Available Inhibitor of Human Androgen Receptor Targeting Its Binding Function-3 for the Treatment of Castration-Resistant Prostate Cancer. (2021, October 18). Journal of Medicinal Chemistry. Available at: [Link]

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024, September 11). International Journal of Chemical Studies. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. (2019, April 15). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). Molecular Diversity. Available at: [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). Molecules. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, March 25). Amazon AWS. Available at: [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. jddtonline.info [jddtonline.info]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Solvent Selection for Dissolving 7-(Trifluoromethyl)quinoline-3-carboxamide for Cell Culture

Introduction: Navigating the Solubility Challenge of Novel Quinoline Compounds in Cellular Assays

The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on achieving a biologically relevant and stable solution of the test compound. 7-(Trifluoromethyl)quinoline-3-carboxamide, a compound of interest in drug discovery, presents a common challenge: poor aqueous solubility. This is a predictable characteristic arising from its quinoline backbone, a bicyclic aromatic system that is inherently hydrophobic.[1] The presence of a trifluoromethyl (CF3) group, while often beneficial for metabolic stability and bioactivity, further increases lipophilicity.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and validate an appropriate solvent system for this compound, ensuring the integrity and reproducibility of cell culture experiments. We will move beyond simply listing solvents to explain the rationale behind a systematic approach to solubility optimization and cytotoxicity assessment.

Physicochemical Properties and Initial Considerations

A preliminary analysis of the structure of this compound provides clues to its solubility behavior. The quinoline ring system is largely non-polar. The trifluoromethyl group is strongly electron-withdrawing and hydrophobic.[2] The carboxamide group, however, can participate in hydrogen bonding, which may offer some potential for interaction with polar solvents.[1][3]

Structural Features Influencing Solubility:

-

Quinoline Core: Aromatic and hydrophobic, contributing to low water solubility.[1]

-

7-(Trifluoromethyl) Group: Generally increases lipophilicity and is metabolically stable.[2][4] The C-F bond is very strong, however, the CF3 group can be susceptible to degradation under strongly basic conditions.[4]

-

3-Carboxamide Group: Capable of acting as both a hydrogen bond donor and acceptor, which can aid in solvation by polar aprotic solvents. The stability of the amide bond can be pH-dependent.[3][5]

Given these features, direct dissolution in aqueous buffers is highly unlikely. Therefore, a water-miscible organic solvent will be necessary to prepare a concentrated stock solution, which can then be serially diluted into the cell culture medium.

Solvent Selection: A Multi-Faceted Decision

The ideal solvent must satisfy two primary criteria: it must effectively dissolve the compound, and it must exhibit minimal toxicity to the cultured cells at the final working concentration.[6] Dimethyl sulfoxide (DMSO) is the most common initial choice for dissolving hydrophobic compounds for biological assays.[7][8] However, it is not the only option, and its potential for cytotoxicity and interference with cellular processes necessitates careful consideration and validation.[7][9][10]

Below is a table summarizing potential solvents and their key characteristics for consideration.

| Solvent | Class | Solubilizing Power | Common Final Concentration in Cell Culture | Key Considerations |

| DMSO | Polar Aprotic | High for many non-polar compounds | 0.1% - 0.5% (v/v) | Can induce cell differentiation, apoptosis, and other cellular changes at higher concentrations.[7][10][11] Most cell lines tolerate 0.5% DMSO.[6] |

| Ethanol | Polar Protic | Moderate | < 0.1% (v/v) | Less toxic than DMSO, but also generally a weaker solvent for highly hydrophobic compounds.[8][12] |

| DMF | Polar Aprotic | High, similar to DMSO | Not commonly recommended due to higher toxicity | Can be a potent solvent but generally more toxic to cells than DMSO.[8] |

| PEG 400 | Polar Protic | Moderate | Varies, typically < 1% | A co-solvent that can improve the solubility of hydrophobic compounds in aqueous solutions.[8][13] Generally considered low toxicity. |

Decision-Making Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound.

Caption: A stepwise decision-making process for initial solvent selection.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the initial attempt to dissolve this compound in DMSO.

Materials:

-

This compound

-

Anhydrous, cell culture grade DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Procedure:

-

Weigh out a precise amount of this compound to prepare a 10 mM stock solution.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 2-3 minutes.

-

Visually inspect the solution for any undissolved particulate matter.

-

If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm the solution in a 37°C water bath for 10-15 minutes.

-

Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Solvent Cytotoxicity using an MTT Assay

It is crucial to determine the maximum concentration of the chosen solvent that can be tolerated by the specific cell line used in your experiments. The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15]

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

DMSO (or other selected solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

-

Prepare serial dilutions of your solvent (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a vehicle-free control).

-

Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

-

Incubate the plate for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability for each solvent concentration relative to the vehicle-free control. The highest concentration of solvent that does not significantly reduce cell viability should be considered the maximum allowable concentration in your experiments. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6]

Workflow for Preparing Working Solutions for Cell Treatment

The following diagram outlines the standard workflow for diluting the concentrated stock solution into the final cell culture medium.

Caption: A standard workflow for preparing working solutions from a concentrated stock.

Advanced Solubilization Strategies: When DMSO is Not Enough

If this compound fails to dissolve in DMSO or precipitates out of the aqueous medium at the desired concentration, alternative formulation strategies may be necessary.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[13][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[19]

Conclusion

The selection of an appropriate solvent for this compound is a critical first step for any cell-based investigation. While DMSO is a logical starting point, a systematic approach that includes solubility testing and solvent cytotoxicity validation is paramount for generating reliable and reproducible data. By understanding the physicochemical properties of the compound and the potential impact of the solvent on the biological system, researchers can confidently design experiments that accurately reflect the activity of this novel quinoline derivative.

References

- Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.

- Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?

- Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

- LifeTein. (2023, February 1). DMSO usage in cell culture.

- ACS Omega. (2025, February 28).

- ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?

- MDPI. (2025, April 13). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy.

- Mitchell Lab. (2020, February 20).

- MDPI. (2026, February 10). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.

- MDPI. (2025, July 20).

- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.

- BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.

- PMC. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery.

- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- WuXi AppTec DMPK. (2024, March 15).

- ResearchGate. (2015, March 6).

- UNIC | Research Portal. (2013, January 10). Solvent selection for insoluble ligands, a challenge for biological assay development: A TNF-α/SPD304 study.

- PubChem - NIH. 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614.

- BenchChem. (2025).

- Wikipedia.

- PMC.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.

- TCI Chemicals.

- Refubium - Freie Universität Berlin.

- ACS Publications. (2000, June 17). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.

- Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients.

- MalariaWorld. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.

- PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459.

- PMC. (2024, February 7).

- JOCPR. (2023).

- ResearchG

- PMC. (2020, July 31).

- Thermo Scientific Chemicals. 7-(Trifluoromethyl)quinoline, 97% 250 mg | Buy Online.

- Ambeed.com. Methyl 7-(trifluoromethyl)

- Sigma-Aldrich. 7-(Trifluoromethyl)quinoline-5-carboxylic acid.

- BenchChem. (2025). Technical Support Center: 8-Fluoroquinoline-3-carboxamide Solubility.

- Beilstein Journals. (2021, December 1).

- Molbase. 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID | CAS 574-92-5.

- Sigma-Aldrich. 3-(Trifluoromethyl)quinoline-7-carboxylic acid | 1951439-59-0.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. oricellbio.com [oricellbio.com]

- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]

- 11. researchgate.net [researchgate.net]

- 12. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 19. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 7-(Trifluoromethyl)quinoline-3-carboxamide in Solution

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for 7-(Trifluoromethyl)quinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet critical, challenges associated with the handling and stability of this compound in solution. Due to the electrophilic nature of the trifluoromethyl group and the inherent reactivity of the quinoline scaffold, maintaining the structural integrity of this molecule in experimental settings is paramount for generating reliable and reproducible data. This resource provides in-depth troubleshooting, validated protocols, and a mechanistic understanding of the factors governing its stability.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the use of this compound.

Q1: My solution of this compound is developing a yellow or brown tint. What does this indicate? This discoloration is a classic hallmark of degradation within the quinoline class of compounds.[1] The color change is typically caused by oxidation or photodegradation, which alters the chemical structure and compromises the integrity of your compound.[1] It is crucial to prepare fresh solutions and protect all solutions from light to ensure the validity of your experimental results.[1][2]

Q2: I'm observing precipitation after diluting my high-concentration DMSO stock into an aqueous assay buffer. What is the cause? This is a very common solubility issue. Quinoline-3-carboxamide scaffolds are often characterized by low aqueous solubility.[3] The precipitation occurs because the compound, which is stable in a high concentration of an organic solvent like DMSO, "crashes out" when introduced to a predominantly aqueous environment where it is less soluble.[3] Even trace amounts of DMSO may be insufficient to maintain solubility at your final desired concentration.

Q3: My biological assay results are inconsistent, and the compound appears to lose potency over the course of the experiment. Could this be a stability problem? Yes, inconsistent results and a perceived loss of potency are strong indicators of compound degradation.[1] The stability of quinoline compounds in aqueous solutions can be influenced by several factors, including pH, temperature, and light exposure.[1] The carboxamide functional group, in particular, can be susceptible to hydrolysis under non-neutral pH conditions.[4] For sensitive and lengthy assays, it is highly recommended to either prepare solutions fresh or to perform a stability validation of your compound under the specific assay conditions (e.g., in culture media at 37°C).

Q4: What are the primary chemical factors that can degrade this compound in solution? The degradation of this compound is typically driven by a combination of factors related to its structure and environment:

-

pH-Dependent Hydrolysis: The stability of the quinoline ring and the carboxamide side chain is highly dependent on pH.[1][4] Both acidic and basic conditions can accelerate the hydrolysis of the amide bond, leading to the formation of the corresponding carboxylic acid and amine, rendering the compound inactive.

-

Photodegradation: Quinoline structures are frequently photosensitive and can degrade upon exposure to ambient or UV light.[1][5] This process can lead to complex reactions, including the formation of hydroxylated byproducts.[1]

-

Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions, or upon prolonged exposure to air.[1][4]

-

Temperature: As with most chemical reactions, elevated temperatures will increase the rate of all potential degradation pathways.[1]

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and resolving stability issues.

Observation-Driven Troubleshooting

| Observation | Probable Cause(s) | Recommended Actions & Explanations |

| Precipitation in Aqueous Buffer | Low aqueous solubility; "crashing out" from organic stock. | 1. Decrease Final Concentration: Determine the kinetic solubility limit in your final buffer. 2. Use a Co-Solvent: Maintain a higher (but biologically tolerated) percentage of DMSO or ethanol in the final solution. 3. Employ Solubility Enhancers: Investigate the use of cyclodextrins, such as HP-β-CD, to form inclusion complexes and improve solubility.[3] |

| Solution Discoloration (Yellowing) | Photodegradation or Oxidation. | 1. Protect from Light: Use amber glass vials or wrap containers in aluminum foil for all stock solutions and experimental plates.[4] 2. Degas Solvents: For long-term storage, use solvents that have been degassed to remove dissolved oxygen. 3. Store Under Inert Gas: Aliquot stock solutions and backfill vials with argon or nitrogen before sealing. |

| Loss of Potency / Inconsistent Data | Chemical Degradation (e.g., hydrolysis). | 1. Control pH: Use a buffered solution maintained at a pH where the compound is most stable (typically near neutral, but must be determined empirically).[1] 2. Prepare Solutions Fresh: For maximum reliability, prepare solutions immediately before each experiment. 3. Validate Storage: If storage is necessary, validate the stability of your stock solution under your specific conditions (e.g., -20°C vs. -80°C) using an analytical method like HPLC. |

| Appearance of New Peaks in HPLC/LC-MS | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks and hypothesize their structure (e.g., hydrolyzed acid, oxidized quinoline).[4] 2. Perform a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to understand its degradation profile (see Protocol 2).[6][7][8] |

Recommended Solvents and Storage Conditions

| Parameter | Recommendation | Rationale & Best Practices |

| Primary Stock Solution (High Conc.) | DMSO, DMF, or Ethanol | These organic solvents typically provide the best solubility and stability for the solid compound. Prepare a concentrated stock (e.g., 10-50 mM). |

| Aqueous Working Solutions | Prepare fresh before use. | Avoid storing the compound in aqueous buffers for extended periods due to the risk of hydrolysis and precipitation.[1][3] |

| Storage Temperature | -20°C or -80°C (for stock solutions) | Lower temperatures slow the rate of chemical degradation.[1] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidative degradation over time. |

| Container Type | Clear borosilicate glass for solid; Amber borosilicate glass vials with PTFE-lined caps for solutions. | Amber glass is essential to protect against photodegradation.[4] PTFE-lined caps prevent leaching and provide a superior seal. |

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Working Solution Using HP-β-CD

This protocol is designed to enhance the aqueous solubility of this compound for biological assays, mitigating the risk of precipitation.[3]

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Desired aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer and magnetic stirrer

-

0.22 µm syringe filter

Procedure:

-

Prepare the HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to a concentration of 10-20% (w/v). Gentle warming (not exceeding 40°C) may aid dissolution.

-

Add the Compound: Add the pre-weighed solid this compound directly to the HP-β-CD solution.

-

Promote Complexation: Tightly cap the vial and vortex vigorously for 2-3 minutes. Afterward, place the vial on a magnetic stirrer for 24-48 hours at room temperature to maximize the formation of the inclusion complex.[3]

-

Remove Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any remaining particulate matter.[3]

-

Determine Concentration: The concentration of the solubilized compound in the filtrate must be accurately determined using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve.

-

Assay Dilution: Use this filtered, quantified stock solution for subsequent serial dilutions in your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol deliberately stresses the compound to rapidly identify potential degradation pathways and establish a stability-indicating analytical method, in line with ICH guidelines.[6][7][8] A target degradation of 5-20% is ideal.[6][8]

1. Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

2. Application of Stress Conditions:

-

For each condition, prepare a separate vial. Include a "time-zero" control and an unstressed control stored at ideal conditions.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or 60°C.[1][4]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or 60°C.[1][4]

-

Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature.[1][4]

-

Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 60-80°C.[1]

-

Photodegradation: Expose a vial of the stock solution to a calibrated UV light source in a photostability chamber. Wrap a control vial in aluminum foil and place it alongside.[2][4]

3. Sampling and Analysis:

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

-